1-(3-Bromo-2-fluoro-5-methylphenyl)ethanol
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Overview
Description
1-(3-Bromo-2-fluoro-5-methylphenyl)ethanol is an organic compound with the molecular formula C9H10BrFO It is a derivative of phenylethanol, where the phenyl ring is substituted with bromine, fluorine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Bromo-2-fluoro-5-methylphenyl)ethanol can be synthesized through several methods. One common approach involves the bromination of 2-fluoro-5-methylphenylacetone followed by reduction to yield the desired product. The reaction conditions typically involve the use of bromine in an organic solvent such as chloroform or acetic acid, followed by reduction with a suitable reducing agent like sodium borohydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and reduction processes. The choice of solvents, reagents, and reaction conditions is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-2-fluoro-5-methylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: 1-(3-Bromo-2-fluoro-5-methylphenyl)ethanone.
Reduction: 1-(3-Fluoro-5-methylphenyl)ethanol.
Substitution: 1-(3-Azido-2-fluoro-5-methylphenyl)ethanol.
Scientific Research Applications
1-(3-Bromo-2-fluoro-5-methylphenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-2-fluoro-5-methylphenyl)ethanol involves its interaction with specific molecular targets. The bromine and fluorine substituents can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The hydroxyl group can form hydrogen bonds, enhancing its interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Bromo-2-fluoro-3-methylphenyl)ethanol
- 1-(3-Bromo-5-fluoro-2-methylphenyl)ethanol
Uniqueness
1-(3-Bromo-2-fluoro-5-methylphenyl)ethanol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C9H10BrFO |
---|---|
Molecular Weight |
233.08 g/mol |
IUPAC Name |
1-(3-bromo-2-fluoro-5-methylphenyl)ethanol |
InChI |
InChI=1S/C9H10BrFO/c1-5-3-7(6(2)12)9(11)8(10)4-5/h3-4,6,12H,1-2H3 |
InChI Key |
VEHBFUAVTASRPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)F)C(C)O |
Origin of Product |
United States |
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